8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione
Description
Properties
IUPAC Name |
8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O2/c1-5-28-17(23-19-18(28)20(29)25(4)21(30)24(19)3)13-26-8-10-27(11-9-26)16-12-15(22)7-6-14(16)2/h6-7,12H,5,8-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISVXWYUATUOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione , often referred to as EVT-1562949, is a synthetic derivative belonging to the purine class of compounds. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
| Molecular Formula | C26H29ClN6O2 |
| Molecular Weight | 493 g/mol |
| CAS Number | 862979-54-2 |
Research indicates that EVT-1562949 exhibits significant biological activity through several mechanisms:
- Antiviral Activity : Preliminary studies have shown that derivatives of this compound may inhibit viral replication processes. For instance, compounds structurally similar to EVT-1562949 have demonstrated effectiveness against human adenoviruses (HAdV), with selectivity indexes exceeding 100 and low micromolar potency .
- Cytotoxicity and Selectivity : The compound has been evaluated for its cytotoxic effects in various cell lines. Notably, it maintains a favorable therapeutic index, indicating a balance between efficacy and safety .
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in nucleic acid synthesis, thereby disrupting the life cycle of certain pathogens .
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry reported that analogs of EVT-1562949 displayed potent antiviral activity against HAdV. The lead compound demonstrated an IC50 value of approximately 0.27 μM, significantly lower than traditional antiviral agents like niclosamide .
Case Study 2: Cytotoxicity Assessment
In vitro assays conducted on human cancer cell lines revealed that EVT-1562949 exhibited moderate cytotoxicity with CC50 values around 156.8 μM. This suggests a promising therapeutic window for further development in oncology .
Comparative Analysis with Other Compounds
To better understand the efficacy of EVT-1562949, a comparative analysis with other known antiviral agents is presented below:
| Compound Name | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| EVT-1562949 | 0.27 | 156.8 | >580 |
| Niclosamide | 0.50 | 120 | >240 |
| Acyclovir | 0.10 | 200 | >2000 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Piperazine Substituents
The piperazine ring is a critical pharmacophore influencing target selectivity and potency. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups: The target compound’s 5-chloro-2-methylphenyl group and NCT-501’s cyclopropanecarbonyl moiety are electron-withdrawing, enhancing interactions with hydrophobic enzyme pockets (e.g., ALDH1A1) .
- Positional Effects : The 5-chloro-2-methylphenyl group introduces steric bulk and lipophilicity compared to simpler chlorophenyl derivatives (e.g., 81996-49-8), which may improve blood-brain barrier penetration .
Purine Core Modifications
Pharmacological and Biochemical Implications
Enzyme Inhibition
NCT-501 demonstrates potent ALDH1A1 inhibition (IC₅₀: 3.2 nM), attributed to its cyclopropanecarbonyl-piperazine group forming hydrogen bonds with the enzyme’s catalytic cysteine . The target compound’s 5-chloro-2-methylphenyl group may similarly inhibit ALDH isoforms but with altered selectivity due to steric differences.
Receptor Modulation
Piperazine derivatives like BB05580 and 81996-49-8 are associated with α-adrenergic or adenosine receptor modulation . The target compound’s dichlorophenyl analogue (, Compound 8) showed PDE3 inhibition, suggesting that purine-piperazine hybrids may target multiple pathways depending on substituents .
Antiasthmatic Potential
The acetyl-piperazine derivatives in highlight the role of electron-withdrawing groups (e.g., dichlorophenyl) in enhancing PDE3 inhibition. The target compound’s chloro-methylphenyl group may similarly augment cAMP signaling, though experimental validation is needed .
Pharmacokinetic Considerations
- Lipophilicity : The target compound’s ClogP (estimated ~3.5) is lower than NCT-501’s (~4.2), likely due to the smaller 7-ethyl group vs. isopentyl. This may improve aqueous solubility while retaining CNS penetration .
- Metabolic Stability: Piperazine N-methylation (e.g., 1,3-dimethyl in purine) reduces oxidative deamination risks, enhancing half-life compared to non-methylated analogues .
Q & A
Q. What are the recommended synthetic routes for preparing 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione, and how can purity be optimized?
Methodological Answer:
- Synthetic Routes : The compound’s piperazine and purine-dione moieties suggest multi-step synthesis. A plausible approach involves:
- Piperazine Intermediate : React 5-chloro-2-methylphenylpiperazine with a methylating agent (e.g., formaldehyde) to form the 4-substituted piperazine intermediate .
- Purine-Dione Core : Use a purine scaffold (e.g., 7-ethyl-1,3-dimethylxanthine) and introduce the piperazine-methyl group via nucleophilic substitution under anhydrous conditions .
- Purity Optimization :
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]+) and fragmentation patterns to distinguish substituents .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in receptor-binding data for piperazine-linked purine derivatives?
Methodological Answer:
- Comparative Binding Assays :
- Use radioligand displacement assays (e.g., [3H]-WAY-100635 for serotonin receptors) to compare binding affinity across analogs with varying substituents (e.g., 5-chloro vs. 3-chlorophenyl groups) .
- Include positive controls (e.g., known 5-HT1A antagonists) to validate assay conditions .
- Computational Docking : Perform molecular dynamics simulations using crystal structures of target receptors (e.g., 5-HT1A) to model interactions with the 5-chloro-2-methylphenyl group .
Q. How can metabolic stability and CYP450 interactions be systematically evaluated for this compound?
Methodological Answer:
- In Vitro Microsomal Assays :
- Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Monitor degradation via LC-MS/MS to calculate intrinsic clearance (Clint) .
- Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
- Metabolite Identification :
Q. What strategies are effective for improving the solubility and bioavailability of this hydrophobic purine-dione derivative?
Methodological Answer:
- Salt Formation : Test solubility in buffers (pH 1–7) to identify ionizable groups. For example, protonate the piperazine nitrogen under acidic conditions to form hydrochloride salts .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the purine N-7 or piperazine nitrogen, which can hydrolyze in vivo .
- Nanoparticle Formulation : Use liposomal encapsulation or PEGylation to enhance aqueous dispersion .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported receptor selectivity between in vitro and in vivo studies?
Methodological Answer:
- Tissue-Specific Factors :
- Compare plasma protein binding (e.g., via equilibrium dialysis) to assess free drug availability in vivo vs. in vitro .
- Evaluate blood-brain barrier penetration using in situ perfusion models if CNS activity is hypothesized .
- Metabolite Interference : Test major metabolites (identified via HRMS) for off-target receptor activity .
Q. What experimental controls are critical when assessing the compound’s off-target kinase inhibition?
Methodological Answer:
- Kinase Profiling Panels : Use commercial kinase assay panels (e.g., Eurofins KinaseProfiler) to screen against 50+ kinases at 1 µM concentration. Include staurosporine as a broad-spectrum inhibitor control .
- ATP Competition Assays : Perform dose-response curves with varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Piperazine-Purine Derivatives
| Parameter | Optimal Conditions | Evidence Source |
|---|---|---|
| Piperazine alkylation | Formaldehyde, DMF, 60°C, 12 hr | |
| Purine substitution | K2CO3, DMSO, 80°C, 6 hr | |
| Purity assessment | HPLC (C18, pH 6.5 buffer) |
Q. Table 2. Receptor Binding Affinity Comparison
| Analog Substituent | 5-HT1A Ki (nM) | D2 Ki (nM) | Source |
|---|---|---|---|
| 5-Chloro-2-methylphenyl | 12.3 ± 1.2 | 450 ± 30 | |
| 3-Chlorophenyl | 8.7 ± 0.9 | 380 ± 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
